4-Chloro-3-methylphenyl-(2-thienyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl-(2-thienyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl-(2-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium amide (NaNH2) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Chloro-3-methylphenyl-(2-thienyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenyl-(5-methyl-2-thienyl)methanol: This compound has a similar structure but with a different substitution pattern on the phenyl and thienyl rings.
4-Chloro-3-methylphenyl-(2-thienyl)ketone: This compound differs by having a ketone group instead of a methanol group.
Uniqueness
4-Chloro-3-methylphenyl-(2-thienyl)methanol is unique due to its specific substitution pattern and the presence of both chloro and thienyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClOS/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXBLOKVDYAWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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